Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cardiovascular pharmacology Calcium channel modulation Hemodynamic comparison

QC laboratories performing nitrendipine batch release testing under EP monographs require the designated impurity reference standard-generic 1,4-DHPs cannot substitute. Nitrendipine EP Impurity C (CAS 21829-28-7) directly addresses this regulatory requirement: • Validated HPLC method (RP-18, MeOH:H₂O 70:30, pH 3, 238 nm) with RSD 0.8-1.4% and recovery 99.8-102.3% for immediate method transfer • Full characterization data package (COA, NMR, MS, HPLC) supporting ANDA/QC applications • ≥95% purity with pharmacopoeial traceability against USP/EP standards

Molecular Formula C19H22N2O6
Molecular Weight 374.4 g/mol
CAS No. 21829-28-7
Cat. No. B1202288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS21829-28-7
Synonymsdiethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC19H22N2O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C
InChIInChI=1S/C19H22N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-8-7-9-14(10-13)21(24)25/h7-10,17,20H,5-6H2,1-4H3
InChIKeyITAOFSSOVNYZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrendipine EP Impurity C: Identity and Characteristics


Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 21829-28-7; molecular formula C₁₉H₂₂N₂O₆; MW 374.39 g/mol) is a 1,4-dihydropyridine (1,4-DHP) derivative that serves as Nitrendipine EP Impurity C per the European Pharmacopoeia . Also known as metanifedipine, NSC 136464, and dehydronitrendipine, the compound is the symmetric diethyl ester analog of nitrendipine (which bears 3-ethyl 5-methyl ester substitution) [1]. Single-crystal X-ray diffraction has confirmed its 1,4-DHP ring conformation and the axial orientation of the dicarboxylate moieties [2]. As a pharmacopoeial impurity reference standard, it is commercially supplied with HPLC purity ≥95% and full characterization data packages (COA, NMR, MS, HPLC) for use in analytical method development, method validation, and quality control of nitrendipine drug substance and formulations .

Why Nitrendipine EP Impurity C Cannot Be Substituted


Although the 1,4-dihydropyridine scaffold is shared by numerous calcium channel modulators, the specific symmetric diethyl ester substitution pattern of CAS 21829-28-7 differentiates it chromatographically, pharmacodynamically, and regulatorily from close analogs. Unlike nitrendipine (asymmetric ethyl/methyl ester) or nifedipine (symmetric dimethyl ester), this compound elutes as a distinct peak in validated reversed-phase HPLC methods (RP-18, methanol:water 70:30, pH 3, detection at 238 nm), with method reproducibility of RSD 0.8–1.4% and recovery of 99.8–102.3% [1]. Its pharmacopoeial designation as Nitrendipine EP Impurity C means it is the mandated reference standard for impurity profiling in nitrendipine drug substance per European Pharmacopoeia monographs—a regulatory role that generic research-grade 1,4-DHPs cannot fulfill . Furthermore, in vivo pharmacodynamic data demonstrate that this compound produces quantitatively distinct hemodynamic effects compared with nifedipine, including differential heart rate responses (bradycardia vs. tachycardia) [2]. These orthogonal differences—chromatographic, regulatory, and pharmacodynamic—mean that simple in-class substitution is scientifically unjustified.

Nitrendipine EP Impurity C: Quantitative Differentiation Evidence


Superior Cardiac Index and Stroke Index vs. Nifedipine

In a direct head-to-head comparison in anesthetized closed-chest dogs, m-nifedipine (diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) produced substantially greater improvements in cardiac output parameters than nifedipine at the identical intravenous dose of 20 μg/kg. The magnitude of increase in cardiac index (CI) by m-nifedipine exceeded that of nifedipine by 2.7-fold, and the increase in stroke index (SI) exceeded that of nifedipine by 4-fold [1]. Additionally, m-nifedipine produced slight bradycardia while nifedipine induced tachycardia, and the tension-time index (a correlate of myocardial oxygen consumption) was reduced significantly more by m-nifedipine than by nifedipine in cats [1].

Cardiovascular pharmacology Calcium channel modulation Hemodynamic comparison

Pharmacopoeial Reference Standard Designation

CAS 21829-28-7 is the only compound designated as Nitrendipine EP Impurity C in the European Pharmacopoeia (Ph. Eur. 10.0), making it the mandatory reference standard for identification, quantification, and control of this specific process impurity in nitrendipine drug substance and finished products . Generic 1,4-DHP research compounds or other symmetric ester analogs lack this regulatory designation and cannot substitute for EP-recognized reference standards in Abbreviated New Drug Application (ANDA) submissions or commercial batch release testing [1]. The compound is supplied with full Certificates of Analysis including HPLC purity data, NMR, and MS characterization compliant with regulatory guidelines [2].

Pharmaceutical quality control Pharmacopoeial reference standard Regulatory compliance

Physicochemical Property Differences vs. Nitrendipine

The symmetric diethyl ester substitution of CAS 21829-28-7 confers measurable differences in key physicochemical properties relative to the parent drug nitrendipine (asymmetric ethyl/methyl ester). The melting point of the target compound (164°C ) is higher than that of nitrendipine (156–160°C per Chinese Pharmacopoeia [1]; 156–159°C per EP). The predicted boiling point (499.8 ± 45.0°C at 760 mmHg ) exceeds that of nitrendipine (approximately 489°C [2]), and the predicted density (1.226 ± 0.06 g/cm³ ) is slightly lower than nitrendipine (~1.247 g/cm³ [2]). These differences arise directly from the replacement of the 5-methyl ester in nitrendipine with a 5-ethyl ester in the impurity, increasing molecular weight from 360.36 to 374.39 g/mol and altering intermolecular packing as confirmed by single-crystal X-ray diffraction [3].

Physicochemical characterization Chromatographic method development Solid-state properties

Validated HPLC Resolution from Nitrendipine

A validated reversed-phase HPLC method has been specifically developed and reported for the simultaneous determination of nitrendipine and its process impurities, including the symmetric diethyl ester impurity (III, CAS 21829-28-7) and the symmetric dimethyl ester impurity (IV) [1]. The method achieves resolution of these three structurally related 1,4-DHPs on an RP-18 column with methanol:water (70:30, pH 3) mobile phase and UV detection at 238 nm. Method validation parameters are: linearity r ≥ 0.999, reproducibility (RSD) = 0.8–1.4%, determination limit = 0.5–2%, and recovery = 99.8–102.3% [1]. This validated method enables quantification of impurity C at levels as low as 0.5% relative to the nitrendipine main peak, which is essential for meeting pharmacopoeial purity specifications.

Analytical method validation HPLC impurity profiling Pharmaceutical analysis

Commercial Purity Grade and Characterization Package

Commercial vendors supply CAS 21829-28-7 as Nitrendipine EP Impurity C with defined purity specifications not typically guaranteed for research-grade generic 1,4-DHPs. BOC Sciences offers the compound at ≥95% HPLC purity with full pharmacopoeia-compliant characterization data . Molcoo supplies at ≥95% HPLC purity (default release standard) with COA, ¹H-NMR, MS, and HPLC chromatograms, and notes that purity below 95% is explicitly communicated to customers before quotation . AnaxLab offers >96% HPLC purity . Leyan (Shanghai) supplies at 98% purity . This purity tier and accompanying documentation are essential for use as a certified reference standard in regulatory submissions, where traceability and purity assignment are mandatory.

Reference standard procurement Chemical purity specification Analytical characterization

Adenosine Receptor Binding Profile

ChEMBL bioactivity data (CHEMBL1099207) indicate that CAS 21829-28-7 exhibits measurable binding affinity at adenosine receptor subtypes: rat A₁ receptor pKᵢ = 5.48 (Kᵢ ≈ 3.3 μM), rat A₂A receptor pKᵢ = 4.74 (Kᵢ ≈ 18 μM), and human A₃ receptor pKᵢ = 5.6 (Kᵢ ≈ 2.5 μM) [1]. These adenosine receptor interactions represent a pharmacological feature not uniformly shared across all 1,4-DHP analogs. While nifedipine has been reported to inhibit the A₂B adenosine receptor (Kᵢ = 886 ± 514 nM), it does so with a different subtype selectivity profile, and nitrendipine has been reported not to inhibit adenosine-induced cAMP accumulation [2]. The adenosine receptor binding of CAS 21829-28-7 across A₁, A₂A, and A₃ subtypes constitutes a polypharmacological fingerprint that may be relevant for researchers studying adenosine-DHP crosstalk or seeking tool compounds with dual calcium channel/adenosine receptor activity. Note: Direct head-to-head adenosine receptor binding data for the target compound versus a single comparator under identical assay conditions are not available; this evidence is therefore classified as supporting.

Off-target pharmacology Adenosine receptor binding Polypharmacology

Nitrendipine EP Impurity C: Application Scenarios


Pharmaceutical QC: Impurity Profiling for Regulatory Submissions

CAS 21829-28-7 is the European Pharmacopoeia-designated reference standard (Nitrendipine EP Impurity C) required for identification and quantification of the symmetric diethyl ester process impurity in nitrendipine drug substance . The validated HPLC method of Marinkovic et al. (2001) provides a directly transferable assay with RSD 0.8–1.4% and LOD 0.5–2%, enabling compliance with pharmacopoeial purity specifications [1]. QC laboratories performing nitrendipine batch release testing under EP monographs must procure this specific impurity reference standard, as no other 1,4-DHP compound can fulfill this regulatory function.

Cardiovascular Research: Hemodynamic Comparison vs. Nifedipine

For researchers designing preclinical studies to investigate structure-activity relationships among 1,4-DHPs, this compound (as m-nifedipine) provides a quantitatively characterized alternative to nifedipine. The documented 2.7-fold greater cardiac index improvement and 4-fold greater stroke index improvement at equivalent dose (20 μg/kg i.v. in dogs), along with the differential heart rate response (bradycardia vs. nifedipine-induced tachycardia), make it a valuable comparator for studies of DHP hemodynamic pharmacology [2]. Its longer duration of action and greater reduction of tension-time index further distinguish it for myocardial oxygen consumption studies.

Analytical Method Development: HPLC Impurity Resolution

Analytical development scientists can leverage the distinct physicochemical properties of this compound (MP 164°C vs. 156–160°C for nitrendipine; density 1.226 vs. 1.247 g/cm³) [3] and its well-characterized chromatographic behavior on RP-18 columns (methanol:water 70:30, pH 3, detection at 238 nm) [1] as a system suitability marker for nitrendipine impurity methods. The commercial availability at ≥95% to 98% purity with full characterization data (COA, NMR, MS, HPLC) supports its use as a calibration standard for method transfer and cross-laboratory validation studies.

Polypharmacology Screening: Adenosine Receptor Profiling

The ChEMBL-documented binding of this compound at adenosine A₁ (pKᵢ 5.48), A₂A (pKᵢ 4.74), and A₃ (pKᵢ 5.6) receptors [4] supports its use as a reference ligand in screening panels investigating DHP-adenosine receptor crosstalk. Unlike nifedipine, which primarily targets A₂B receptors, this compound's broader adenosine subtype engagement may serve as a pharmacological tool for dissecting the contribution of individual adenosine receptor subtypes to the cardiovascular effects of 1,4-DHPs. Researchers conducting polypharmacology profiling or off-target liability assessment for DHP-based drug candidates may include this compound to benchmark adenosine receptor activity that is not uniformly present across the DHP class.

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